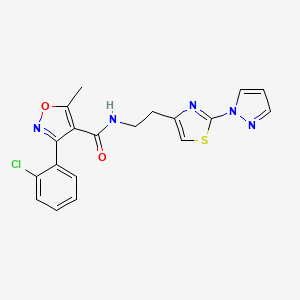

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Description

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrazole moiety, an ethyl linker, and an isoxazole-carboxamide group bearing a 2-chlorophenyl substituent. This structure combines multiple pharmacophoric elements: the thiazole and isoxazole rings are known for their bioisosteric properties, while the pyrazole and chlorophenyl groups may enhance target binding or metabolic stability .

The synthesis of such compounds typically involves multi-step reactions, including cyclization to form the thiazole ring, followed by coupling reactions to introduce the carboxamide and pyrazole substituents. Analogous pathways are described in for related thiazole-carboxamide derivatives, where ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates are hydrolyzed and coupled with amines using classic reagents like HATU or EDCI .

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2S/c1-12-16(17(24-27-12)14-5-2-3-6-15(14)20)18(26)21-9-7-13-11-28-19(23-13)25-10-4-8-22-25/h2-6,8,10-11H,7,9H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTMWEIHVXHUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include halogenated precursors, base catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and scalability. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as crystallization and chromatography are employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and solvents like ethanol or acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole and thiazole exhibit potent antimicrobial properties. For instance, compounds similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A study highlighted the synthesis of related compounds that displayed broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin . The incorporation of the thiazole moiety is particularly noted for enhancing antimicrobial efficacy due to its ability to interact with bacterial enzymes.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds featuring the pyrazole ring have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. This inhibition leads to reduced production of prostaglandins, which are responsible for inflammation and pain .

In a specific case study, a series of pyrazole derivatives were evaluated for their anti-inflammatory activity using in vitro assays. The results indicated that certain modifications to the pyrazole structure significantly enhanced their inhibitory effects on COX enzymes, making them promising candidates for developing new anti-inflammatory drugs .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed its potential in targeting various cancer cell lines. For example, derivatives containing the isoxazole ring have shown cytotoxic effects against human cancer cells, including breast and lung cancer lines.

A notable study demonstrated that modifications in the side chains of isoxazole derivatives could lead to increased potency against cancer cells through mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to inhibit tumor growth in vivo has also been documented, suggesting its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Various studies have indicated that:

- Substituent Variations : Altering substituents on the phenyl or thiazole rings can significantly impact antimicrobial and anticancer activities.

- Linker Length : The length and nature of the linker between the thiazole and pyrazole moieties influence the overall biological efficacy.

These insights are essential for guiding future synthetic efforts aimed at enhancing the pharmacological profiles of similar compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include derivatives with variations in the heterocyclic cores, substituent positions, and linker groups. Key examples from the evidence are compared below:

Key Differences and Implications

Core Heterocycles: The target compound’s dual thiazole-isoxazole system may offer synergistic electronic effects compared to single-core derivatives (e.g., ’s thiazole-pyridinyl compounds).

Substituent Effects :

- The 2-chlorophenyl group in the target compound could improve lipophilicity and membrane permeability relative to ’s 4-methoxyphenyl derivative. Chlorine’s electronegativity may also strengthen halogen bonding with target proteins .

- The pyrazole-thiazole-ethyl linker in the target compound provides conformational flexibility, whereas rigid linkers in ’s pyrrolidine-based compound might restrict binding modes .

Synthetic Complexity :

- The target compound’s multi-heterocyclic architecture likely requires more intricate synthesis than simpler analogues (e.g., ’s pyrazole-carboxamide). However, methods described in for thiazole-carboxamide coupling could be adapted .

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that integrates multiple heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

1. Compound Overview

This compound features a unique combination of pyrazole , thiazole , and isoxazole moieties, which have been associated with various pharmacological effects. The structural complexity suggests potential utility in medicinal chemistry, particularly in the development of new therapeutic agents.

2. Synthesis and Characterization

The synthesis typically involves multi-step reactions starting from accessible precursors:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Synthesis of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.

- Coupling with Isoxazole : The thiazole derivative is further reacted to form the final compound.

3.1 Antimicrobial Activity

Research indicates that derivatives containing pyrazole and thiazole exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 10a | E. coli | 15 | 62.5 |

| 10b | S. aureus | 12 | 125 |

| 10c | P. mirabilis | 18 | 31.25 |

| Fluconazole | Control | - | 15.62 |

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

3.2 Anti-inflammatory and Anticancer Activity

Studies have also explored the anti-inflammatory properties of compounds similar to this compound. These compounds may modulate inflammatory pathways by inhibiting specific kinases involved in signal transduction related to inflammation and cancer progression .

The biological activity is primarily attributed to the compound's ability to interact with various molecular targets, including:

- Kinases : Inhibition of kinase activity can alter cell signaling pathways, affecting cell proliferation and survival.

- Receptors : Binding to specific receptors may modulate physiological responses, contributing to anti-inflammatory and anticancer effects.

4. Case Studies

Several studies have reported on the biological activities associated with similar compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives based on thiazole-pyrazole structures exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 31.25 µg/mL against A. niger .

- Anti-HSV Activity : Research on pyrazole-based compounds indicated potential antiviral activity against Herpes Simplex Virus type 1 (HSV-1), showcasing their therapeutic promise beyond antibacterial applications .

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from aromatic heterocycles (e.g., pyrazole C-H at δ 7.8–8.2 ppm, thiazole C-S at ~150 ppm) .

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving disorder in flexible ethyl linkers or chlorophenyl rotamers. High-resolution data (d < 1.0 Å) minimizes overfitting .

- IR spectroscopy : Confirm carboxamide C=O stretching (~1680 cm⁻¹) and pyrazole N-H absorption (~3200 cm⁻¹) .

Advanced: How can computational docking resolve discrepancies in observed vs. predicted binding affinities?

Q. Methodological Answer :

- Flexible receptor docking : Use AutoDock4 with side-chain flexibility enabled for target binding pockets. Adjust Lamarckian genetic algorithm parameters (e.g., 100 runs, population size 300) to sample conformational space .

- Post-docking analysis : Calculate binding energy outliers (ΔG < -10 kcal/mol) and validate with molecular dynamics (MD) simulations (e.g., 50 ns trajectories in AMBER). Inconsistent results may arise from protonation state errors or missing water-mediated interactions .

Advanced: How to analyze electron density distribution to rationalize reactivity?

Q. Methodological Answer :

- Multiwfn software : Calculate Electron Localization Function (ELF) and Localized Orbital Locator (LOL) to map nucleophilic/electrophilic regions. For example, high ELF values (~0.8) at the pyrazole N1 position indicate lone-pair localization, explaining its nucleophilic reactivity .

- Topological analysis : Use Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths and bond order discrepancies (e.g., thiazole C-S bond ellipticity > 0.3 suggests π-character) .

Advanced: How to design analogs with improved bioactivity using structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 2-CF₃) or bulky (2-tert-butyl) groups to modulate steric/electronic effects. Synthesize derivatives via Suzuki-Miyaura cross-coupling .

- Pharmacophore modeling : Use PASS Online to predict off-target interactions. Prioritize analogs with predicted IC₅₀ < 100 nM for kinase inhibition .

- Validate SAR : Compare experimental IC₅₀ values with docking scores (Pearson correlation > 0.7 confirms predictive validity) .

Advanced: How to address contradictions in bioassay data across different studies?

Q. Methodological Answer :

- Meta-analysis : Normalize data using Z-score transformation to account for assay variability (e.g., cell-line differences in IC₅₀). Outliers (|Z| > 2.5) indicate protocol-specific artifacts .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and fluorescence polarization for enzymatic inhibition. Discrepancies >10-fold suggest false positives in high-throughput screens .

Advanced: What factors influence the hydrolytic stability of the carboxamide group?

Q. Methodological Answer :

- pH-dependent stability : Perform accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–10). LC-MS identifies hydrolysis products (e.g., free carboxylic acid). Carboxamide half-life >24 h at pH 7.4 is ideal .

- Steric shielding : Introduce ortho-substituents (e.g., 2-Cl, 2-OCH₃) on the phenyl ring to hinder nucleophilic attack on the amide carbonyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.